2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide
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Overview
Description
“2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an imidazole ring, a pyrimidine ring, and a difluorobenzamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be constructed using condensation reactions involving appropriate starting materials.
Coupling Reactions: The imidazole and pyrimidine rings are then coupled to form the core structure.
Introduction of the Difluorobenzamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, “2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide” is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules such as proteins and nucleic acids. It can be used in studies to understand these interactions and their implications for cellular processes.
Medicine
In medicinal chemistry, compounds like “this compound” are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of “2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dichlorobenzamide
- N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dibromobenzamide
- N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylbenzamide
Uniqueness
The uniqueness of “2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide” lies in its specific substitution pattern and the presence of the difluorobenzamide moiety. This structural feature may confer distinct chemical and biological properties compared to its analogs, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2,4-difluoro-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N6O/c21-13-1-6-16(17(22)9-13)20(29)27-15-4-2-14(3-5-15)26-18-10-19(25-11-24-18)28-8-7-23-12-28/h1-12H,(H,27,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPCJSALYVRWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=NC=N2)N3C=CN=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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